1-Diphenylphosphanylhexyl(diphenyl)phosphane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

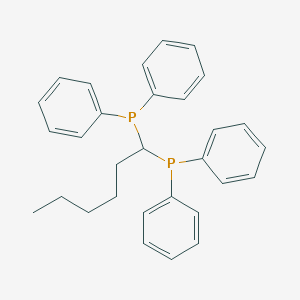

1-Diphenylphosphanylhexyl(diphenyl)phosphane, also known as 1,6-Bis(diphenylphosphino)hexane, is an organophosphorus compound with the molecular formula C30H32P2. This compound is characterized by the presence of two diphenylphosphino groups attached to a hexane backbone. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals .

Métodos De Preparación

1-Diphenylphosphanylhexyl(diphenyl)phosphane can be synthesized through several synthetic routes. One common method involves the reaction of hexane-1,6-diylbis(diphenylphosphine) with appropriate reagents under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The compound is often purified by recrystallization from suitable solvents .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

1-Diphenylphosphanylhexyl(diphenyl)phosphane undergoes various chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.

Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

Coordination: It forms stable complexes with transition metals, which are often used in catalytic processes.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, nucleophiles for substitution, and transition metal salts for coordination. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-Diphenylphosphanylhexyl(diphenyl)phosphane has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and metalloenzymes.

Industry: It is used in industrial catalysis for the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-Diphenylphosphanylhexyl(diphenyl)phosphane primarily involves its role as a ligand. The compound coordinates with transition metals through its phosphine groups, forming stable complexes. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and polymerization. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparación Con Compuestos Similares

1-Diphenylphosphanylhexyl(diphenyl)phosphane can be compared with other similar diphosphine ligands, such as:

1,2-Bis(diphenylphosphino)ethane (DPPE): A shorter-chain diphosphine ligand with similar coordination properties but different steric and electronic effects.

1,3-Bis(diphenylphosphino)propane (DPPP): Another diphosphine ligand with a three-carbon backbone, offering different spatial arrangements for metal coordination.

1,4-Bis(diphenylphosphino)butane (DPPB): A four-carbon backbone diphosphine ligand with properties intermediate between DPPE and this compound.

The uniqueness of this compound lies in its six-carbon backbone, which provides a balance between flexibility and rigidity, making it suitable for forming stable metal complexes with specific geometries .

Actividad Biológica

1-Diphenylphosphanylhexyl(diphenyl)phosphane, also known by its CAS number 175892-81-6, is a phosphine compound that has garnered attention for its potential biological activities. Phosphines are often utilized in various fields, including medicinal chemistry, due to their ability to act as ligands in coordination chemistry and catalysis. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a unique structure that includes two diphenylphosphanyl groups attached to a hexyl chain. This configuration potentially enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H30P2 |

| Molecular Weight | 402.48 g/mol |

| CAS Number | 175892-81-6 |

| Appearance | White solid |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The phosphine groups can participate in coordination with metal ions, influencing enzymatic reactions and cellular processes.

Potential Mechanisms:

- Metal Coordination : The compound may form complexes with transition metals, enhancing catalytic processes relevant to biological systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

- Anticancer Activity : Preliminary studies suggest that phosphine derivatives can exhibit cytotoxic effects against various cancer cell lines. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Some phosphine compounds have demonstrated antimicrobial activity, potentially making them candidates for developing new antibiotics.

- Neuroprotective Effects : There is emerging evidence that certain phosphines can protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease treatment.

Case Studies

Several studies have explored the biological implications of phosphine compounds similar to this compound.

-

Study on Cytotoxicity :

- Researchers investigated the cytotoxic effects of various phosphine derivatives on human cancer cell lines. Results indicated that compounds with similar structures exhibited significant growth inhibition, suggesting a promising avenue for cancer therapy.

-

Antimicrobial Evaluation :

- A case study evaluated the antimicrobial properties of phosphine ligands against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives had potent inhibitory effects, leading to further exploration into their mechanisms of action.

-

Neuroprotective Research :

- A study focused on the neuroprotective effects of phosphine compounds in models of oxidative stress. The results suggested that these compounds could mitigate neuronal damage, providing insights into their potential use in treating neurodegenerative diseases.

Propiedades

IUPAC Name |

1-diphenylphosphanylhexyl(diphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32P2/c1-2-3-8-25-30(31(26-17-9-4-10-18-26)27-19-11-5-12-20-27)32(28-21-13-6-14-22-28)29-23-15-7-16-24-29/h4-7,9-24,30H,2-3,8,25H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUOYBPNRZNRJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.